6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a phenyl-substituted pyrazole carboxylic acid in the presence of a dehydrating agent such as acetic anhydride and pyridine, followed by cyclization under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as a kinase inhibitor, particularly targeting CDK2 and EGFR-TK, which are crucial in cell cycle regulation and cancer progression
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of specific kinases such as CDK2 and EGFR-TK. These kinases play a crucial role in cell cycle regulation and signal transduction pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of kinase inhibitors with similar biological activities.
Thioglycoside derivatives: Compounds with similar cytotoxic activities against cancer cell lines.
Uniqueness
6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific structural features, such as the cyclopropyl and phenyl groups, which contribute to its high potency and selectivity as a kinase inhibitor .
Properties
IUPAC Name |
6-cyclopropyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14-11-8-15-18(10-4-2-1-3-5-10)13(11)16-12(17-14)9-6-7-9/h1-5,8-9H,6-7H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABLYWSQAHTHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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